molecular formula C19H21FN2O2 B386955 3-FLUORO-N'~1~-{(E)-1-[2-(PENTYLOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE

3-FLUORO-N'~1~-{(E)-1-[2-(PENTYLOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE

Katalognummer: B386955
Molekulargewicht: 328.4g/mol
InChI-Schlüssel: RSJMWPKYORMMJA-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide is a chemical compound with the molecular formula C19H21FN2O2 and a molecular weight of 328.38 g/mol . This compound is characterized by the presence of a fluoro group, a pentyloxy group, and a benzylidene group attached to a benzohydrazide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-(pentyloxy)benzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-fluoro-N’-[2-(pentyloxy)benzylidene]benzohydrazide is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C19H21FN2O2

Molekulargewicht

328.4g/mol

IUPAC-Name

3-fluoro-N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H21FN2O2/c1-2-3-6-12-24-18-11-5-4-8-16(18)14-21-22-19(23)15-9-7-10-17(20)13-15/h4-5,7-11,13-14H,2-3,6,12H2,1H3,(H,22,23)/b21-14+

InChI-Schlüssel

RSJMWPKYORMMJA-KGENOOAVSA-N

Isomerische SMILES

CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)F

SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)F

Kanonische SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.